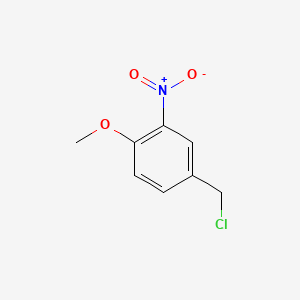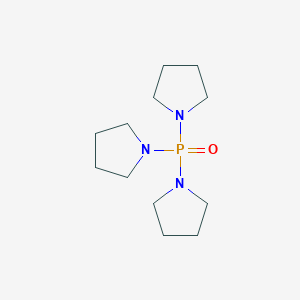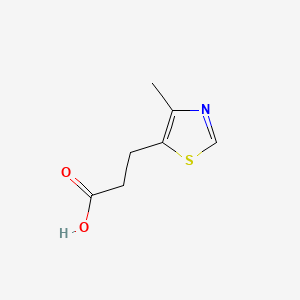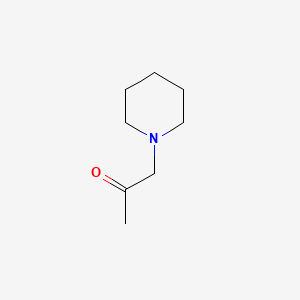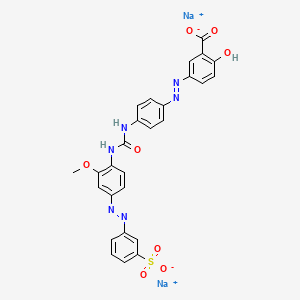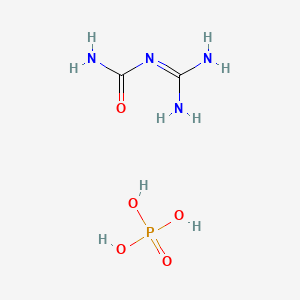
4-(1-Pyrrolidinyl)benzaldehyde
Overview
Description
4-(1-Pyrrolidinyl)benzaldehyde is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da . It is also known by other names such as 4-(1-Pyrrolidino)benzaldehyde, 4-(1-Pyrrolidinyl)benzaldehyd, and 4-Pyrrolidin-1-ylbenzaldehyde .
Synthesis Analysis
A novel diamine monomer, 4-[4-(1-pyrrolidinyl)phenyl]-2,6-bis(4-amino-phenyl)pyridine (PPAP), was synthesized using 4-(1-pyrrolidinyl)benzaldehyde as a starting material . Another synthesis method involved the creation of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of 4-(1-Pyrrolidinyl)benzaldehyde consists of a benzaldehyde group attached to a pyrrolidine ring at the para position . The IUPAC Standard InChIKey for this compound is DATXHLPRESKQJK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(1-Pyrrolidinyl)benzaldehyde is a solid substance with a yellow appearance . It has a molecular weight of 175.23 . The compound is considered to be harmful if swallowed, in contact with skin, or if inhaled .Scientific Research Applications
Chemical Synthesis
“4-(1-Pyrrolidinyl)benzaldehyde” is an important intermediate for small molecule anticancer drugs . It is used in the synthesis of various chemical compounds, contributing to the development of new drugs and treatments .
Polyimide Production
This compound is used in the synthesis of organosoluble, thermally stable, and hydrophobic polyimides . These polymers have applications in electronic devices, microelectronic packaging, gas separation, optoelectronics, and automobile industries due to their unique heat resistance, superior chemical stability, and special physical and mechanical properties .
Production of Water-Soluble Aldehydes
“4-(1-Pyrrolidinyl)benzaldehyde” is used as a water-soluble aldehyde . Water-soluble aldehydes have various applications in chemical reactions, particularly in organic synthesis .
Anticancer Drug Development
As mentioned earlier, “4-(1-Pyrrolidinyl)benzaldehyde” is an important intermediate for small molecule anticancer drugs . It plays a crucial role in the synthesis of these drugs, contributing to advancements in cancer treatment .
Material Science
In material science, this compound is used in the production of high-performance polymers . These polymers are known for their heat resistance, chemical stability, and unique physical and mechanical properties .
Production of Hydrophobic Compounds
“4-(1-Pyrrolidinyl)benzaldehyde” is used in the synthesis of hydrophobic compounds . These compounds have a wide range of applications, including water repellent coatings, non-wetting surfaces, and oil recovery .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
4-(1-Pyrrolidinyl)benzaldehyde, also known as 1-(4-Formylphenyl)pyrrolidine , is a compound with a pyrrolidino and benzaldehyde functional group It is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
Given its structure and its use as an intermediate in the synthesis of various compounds , it can be inferred that its mode of action would depend on the specific derivative and the target it is designed to interact with.
Biochemical Pathways
As an intermediate in the synthesis of various pharmaceuticals and agrochemicals , it is likely involved in a wide range of biochemical pathways, depending on the specific derivative and its intended target.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a core structure in this compound, have been studied . These studies suggest that pyrrolidine derivatives can have favorable ADME properties, contributing to good bioavailability .
Result of Action
One derivative, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, has been noted as an important intermediate for small molecule anticancer drugs , suggesting that the effects of 4-(1-Pyrrolidinyl)benzaldehyde and its derivatives could be significant and varied depending on the specific derivative and target.
properties
IUPAC Name |
4-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,9H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXHLPRESKQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199942 | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinyl)benzaldehyde | |
CAS RN |
51980-54-2 | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51980-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051980542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-pyrrolidinyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-(1-Pyrrolidinyl)benzaldehyde in the synthesis of pyrrolidine chalcones?
A1: 4-(1-Pyrrolidinyl)benzaldehyde serves as a crucial building block in the synthesis of pyrrolidine chalcones []. It acts as the aldehyde component in the Claisen-Schmidt condensation reaction with various substituted ketones. This reaction forms a new carbon-carbon bond, ultimately leading to the formation of diverse pyrrolidine chalcones.
Q2: What are the potential applications of the synthesized pyrrolidine chalcones?
A2: The research highlights the potential antimicrobial properties of the synthesized pyrrolidine chalcones []. The inclusion of the pyrrolidine ring, introduced through 4-(1-Pyrrolidinyl)benzaldehyde, might contribute to enhanced antimicrobial activity. Further research is needed to fully elucidate the structure-activity relationship and explore the potential of these compounds as antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

